6-Nitrochroman-3-one 6-Nitrochroman-3-one
Brand Name: Vulcanchem
CAS No.: 178262-27-6
VCID: VC21342901
InChI: InChI=1S/C9H7NO4/c11-8-4-6-3-7(10(12)13)1-2-9(6)14-5-8/h1-3H,4-5H2
SMILES: C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

6-Nitrochroman-3-one

CAS No.: 178262-27-6

Cat. No.: VC21342901

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

6-Nitrochroman-3-one - 178262-27-6

Specification

CAS No. 178262-27-6
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 6-nitro-4H-chromen-3-one
Standard InChI InChI=1S/C9H7NO4/c11-8-4-6-3-7(10(12)13)1-2-9(6)14-5-8/h1-3H,4-5H2
Standard InChI Key NTTRJNRYLGEOEQ-UHFFFAOYSA-N
SMILES C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Features and Identity

6-Nitrochroman-3-one consists of a benzene ring fused to a dihydropyran ring, creating the chroman core structure. The distinguishing features include a nitro group at position 6 of the benzene ring and a ketone functionality at position 3 of the dihydropyran ring. Based on structural comparison with the related compound 6-Nitrochroman-4-one, the following properties can be established:

PropertyValueNotes
Molecular FormulaC9H7NO4Same as 6-Nitrochroman-4-one
Molecular Weight193.16 g/molCalculated based on molecular formula
IUPAC Name6-nitrochroman-3-oneSystematic nomenclature
Chemical ClassNitro-substituted chromanoneBelongs to chroman family of compounds

The structure of 6-Nitrochroman-3-one differs from 6-Nitrochroman-4-one only in the position of the ketone group, which significantly influences its chemical behavior and potential applications. While 6-Nitrochroman-4-one has its carbonyl at position 4, 6-Nitrochroman-3-one features this functional group at position 3 of the chroman scaffold.

PropertyEstimated ValueReference Compound Value
Physical StateLikely solid at room temperatureSolid
Melting PointApproximately 110-120°C116-119°C (for 6-Nitrochroman-4-one)
Boiling PointApproximately 370-390°C378.7±42.0°C (predicted for 6-Nitrochroman-4-one)
DensityApproximately 1.4-1.5 g/cm³1.424±0.06 g/cm³ (predicted for 6-Nitrochroman-4-one)
SolubilityLikely soluble in organic solvents; limited solubility in waterNot specified for reference compound
Flash PointApproximately 190-200°C197.7°C (for 6-Nitrochroman-4-one)
Vapor PressureVery low at room temperature6.15E-06 mmHg at 25°C (for 6-Nitrochroman-4-one)
Refractive IndexApproximately 1.61.604 (for 6-Nitrochroman-4-one)

Comparison with Related Compounds

The table below compares 6-Nitrochroman-3-one with structurally related compounds mentioned in the available literature:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-Nitrochroman-3-oneC9H7NO4193.16 g/molKetone at position 3
6-Nitrochroman-4-oneC9H7NO4193.16 g/molKetone at position 4
3-Acetyl-6-nitrochromen-2-oneC11H7NO5233.18 g/molContains a lactone and an acetyl group

Chemical Reactivity

The reactivity of 6-Nitrochroman-3-one would be influenced by its two key functional groups: the ketone at position 3 and the nitro group at position 6.

Functional Group Reactivity

Functional GroupExpected Reactivity
Ketone at C-3Susceptible to nucleophilic addition, reduction, and condensation reactions
Nitro Group at C-6Electron-withdrawing; potential for reduction to amine; influences electrophilic aromatic substitution
Chroman OxygenPotential site for ring-opening reactions under acidic conditions
Dihydropyran RingPotential for ring-opening or expansion reactions

The ketone group at position 3 would be expected to undergo typical carbonyl reactions, including reduction to an alcohol, nucleophilic addition with Grignard reagents, and condensation reactions with amines to form imines or hydrazones. The nitro group would exert a strong electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution but potentially activating it toward nucleophilic aromatic substitution under appropriate conditions.

StepReaction TypeDescription
1Starting Material PreparationPreparation of appropriately substituted 2-hydroxybenzaldehyde
2NitrationIntroduction of nitro group at position 6
3CyclizationFormation of the dihydropyran ring using Baylis-Hillman conditions
4Functional Group TransformationConversion or adjustment to establish ketone at position 3

This approach is supported by literature precedent, as "subjecting readily available 6-chlorosalicylaldehyde to the Baylis-Hillman conditions gave a 72% yield of the desired chromene aldehyde" in related syntheses . Such methodologies could potentially be adapted for the synthesis of 6-Nitrochroman-3-one.

Modification of Existing Chroman Derivatives

Another approach could involve the modification of pre-existing chroman structures:

StepReaction TypeDescription
1Starting MaterialBegin with a chroman or chromene derivative
2NitrationIntroduction of nitro group at position 6
3Oxidation/ReductionEstablishing the ketone functionality at position 3

Literature suggests that "3-nitrochromenes are regarded as an easily available and highly functional constituent," indicating that nitration strategies for chromene systems are established . This provides support for the feasibility of introducing nitro groups into chroman structures.

Spectroscopic Characterization

Predicted 1H NMR Signals

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic H (adjacent to NO2)8.0-8.3doublet or dd1HMost deshielded due to nitro group
Other aromatic H7.0-7.8complex2HRing current effects
OCH2 (position 2)4.4-4.7triplet or complex2HDeshielded by oxygen
CH2 (position 4)2.6-3.0singlet or complex2HAdjacent to carbonyl

For comparison, NMR data for 5-chlorochroman-3-carboxylic acid shows aromatic protons at approximately δ 7.10 ppm and methylene protons adjacent to oxygen at approximately δ 4.01 ppm .

Predicted 13C NMR Signals

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (position 3)190-205Highly deshielded carbonyl carbon
Aromatic C-NO2145-150Deshielded by nitro group
Aromatic C-O155-165Deshielded by oxygen
Other aromatic C115-140Typical aromatic region
OCH2 (position 2)65-75Deshielded by oxygen
CH2 (position 4)40-50Adjacent to carbonyl

Predicted Infrared Spectroscopy Data

The IR spectrum of 6-Nitrochroman-3-one would likely feature several characteristic absorption bands:

Functional GroupExpected Absorption (cm-1)IntensityNotes
C=O (ketone)1710-1730StrongStretching vibration
NO2 (asymmetric)1520-1540StrongStretching vibration
NO2 (symmetric)1340-1360StrongStretching vibration
C-O (chroman)1240-1260Medium to strongStretching vibration
Aromatic C=C1590-1610MediumMultiple bands possible
C-H (aromatic)3000-3100Weak to mediumStretching vibration
C-H (aliphatic)2850-2950Weak to mediumStretching vibration

For reference, IR data for a related compound shows characteristic bands at 2959, 2924, 2850, 1701, and 1652 cm-1 .

Predicted Mass Spectrometry Pattern

Fragmentm/zRelative AbundanceNotes
Molecular Ion [M]+193VariableCorresponds to C9H7NO4
[M-NO]+163ModerateLoss of NO from nitro group
[M-NO2]+147Moderate to strongLoss of entire nitro group
[M-CO]+165ModerateLoss of carbonyl oxygen
Ring FragmentsVariousVariableComplex fragmentation pattern
Biological ActivityRelated Compound(s)Notes
Anti-HIV ActivityDaurichromenic acid (chromene derivative)"Extracted from dried leaves of the Rhododendron dauricum, that showed significant anti-HIV activity"
Anti-inflammatoryMethoxy-substituted chromenes"Blocking the production of TNF-α which is a pro-inflammatory cytokine"
Antiviral (HCV)Dihydropyranobenzimidazole derivatives"Inhibitors... that acts against the hepatitis C virus (HCV)"

The specific arrangement of functional groups in 6-Nitrochroman-3-one, including the nitro group at position 6 and the ketone at position 3, could potentially confer unique biological properties worth investigating. The electron-withdrawing nitro group would influence the electronic distribution within the molecule, potentially affecting its interaction with biological targets.

Hazard TypeClassificationReference
IrritantXi - IrritantFor 6-Nitrochroman-4-one
FlammabilityLow (high flash point)Based on flash point of 197.7°C for 6-Nitrochroman-4-one
ReactivityStable under normal conditionsStandard assumption for similar compounds
AspectRecommendationNotes
Personal Protective EquipmentLab coat, safety glasses, glovesStandard for irritant chemicals
VentilationFume hood recommendedParticularly during synthesis and handling
Storage Conditions"Sealed in dry, Room Temperature"Based on recommendations for 6-Nitrochroman-4-one
IncompatibilitiesStrong oxidizers, strong basesStandard precaution for nitro compounds
DisposalHazardous wasteAccording to local regulations

Proper handling procedures are essential when working with 6-Nitrochroman-3-one, particularly given its potential irritant properties. Storage in a sealed container under dry conditions at room temperature would likely be appropriate, as recommended for the related compound 6-Nitrochroman-4-one .

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